molecular formula C30H41BrNO9P B14251605 (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide CAS No. 430427-57-9

(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide

Cat. No.: B14251605
CAS No.: 430427-57-9
M. Wt: 670.5 g/mol
InChI Key: STJSBTRZNRACOY-UHFFFAOYSA-M
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Description

(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a phosphonium core bonded to three 2,4,6-trimethoxyphenyl groups and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide typically involves the reaction of tris(2,4,6-trimethoxyphenyl)phosphine with 3-bromopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:

    Reactants: Tris(2,4,6-trimethoxyphenyl)phosphine and 3-bromopropylamine.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

    Purification: The product is purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

    Complexation: The compound can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in anhydrous solvents.

    Complexation: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphonium salts.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is primarily based on its ability to act as a strong Lewis base. The phosphine group can donate electron density to electrophilic centers, facilitating various catalytic processes. In biological systems, the aminopropyl group can interact with carboxyl groups on proteins, enabling specific derivatization for analytical purposes .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine: Similar structure but lacks the aminopropyl group.

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups instead of trimethoxyphenyl groups.

    Tris(2,4,6-trimethylphenyl)phosphine: Similar to tris(2,4,6-trimethoxyphenyl)phosphine but with methyl groups instead of methoxy groups.

Uniqueness

(3-Aminopropyl)tris(2,4,6-trimethoxyphenyl)phosphanium bromide is unique due to the presence of both the aminopropyl and trimethoxyphenyl groups. This combination provides enhanced solubility, reactivity, and the ability to form stable complexes with a variety of substrates, making it a versatile compound in both organic synthesis and analytical chemistry.

Properties

CAS No.

430427-57-9

Molecular Formula

C30H41BrNO9P

Molecular Weight

670.5 g/mol

IUPAC Name

3-aminopropyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide

InChI

InChI=1S/C30H41NO9P.BrH/c1-32-19-13-22(35-4)28(23(14-19)36-5)41(12-10-11-31,29-24(37-6)15-20(33-2)16-25(29)38-7)30-26(39-8)17-21(34-3)18-27(30)40-9;/h13-18H,10-12,31H2,1-9H3;1H/q+1;/p-1

InChI Key

STJSBTRZNRACOY-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[P+](CCCN)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC.[Br-]

Origin of Product

United States

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